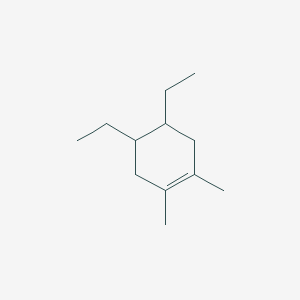
Cyclohexene, 4,5-diethyl-1,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, characterized by the presence of two ethyl groups at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of Cyclohexene, 4,5-diethyl-1,2-dimethyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
Cyclohexene, 4,5-diethyl-1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding a saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or other non-polar solvents.
Major Products
Oxidation: Diols or ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Dibromo derivatives.
科学研究应用
Cyclohexene, 4,5-diethyl-1,2-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexene, 4,5-diethyl-1,2-dimethyl- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Cyclohexene, 4,4-dimethyl-: Similar structure but with methyl groups at the 4 position.
Cyclohexene, 1,2-dimethyl-: Lacks the ethyl groups at the 4 and 5 positions.
Cyclohexene, 4,5-diethyl-: Lacks the methyl groups at the 1 and 2 positions.
Uniqueness
Cyclohexene, 4,5-diethyl-1,2-dimethyl- is unique due to the specific arrangement of ethyl and methyl groups on the cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
Cyclohexene, 4,5-diethyl-1,2-dimethyl- (CAS Registry Number: 14113-70-3) is a cyclic alkene with the molecular formula C₁₂H₂₂ and a molecular weight of 166.31 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and environmental science.
- Molecular Formula : C₁₂H₂₂
- Molecular Weight : 166.31 g/mol
- InChIKey : RMGOMNMEOOTWLE-UHFFFAOYSA-N
- SMILES : CC1=C(C)CC(C(C1)CC)CC
Biological Activity Overview
Cyclohexene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of 4,5-diethyl-1,2-dimethyl-cyclohexene are less extensively studied compared to other compounds in its class. However, insights can be drawn from related compounds and general trends observed in cycloalkenes.
Antimicrobial Activity
Cyclohexene derivatives have shown varying degrees of antimicrobial activity. For instance:
- Study Findings : In a comparative study of several cyclohexene derivatives, compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Some studies suggest that cyclohexene derivatives may possess anti-inflammatory properties:
- Case Study : Research into related compounds indicated that certain cyclohexenes could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Emerging research indicates that some cycloalkenes may exhibit anticancer properties:
Environmental Impact and Toxicity
The biological activity of cyclohexene derivatives is not limited to pharmacological applications; they also play a role in environmental chemistry:
- Atmospheric Reactions : Cyclohexenes can react with atmospheric radicals (e.g., OH radicals), contributing to secondary organic aerosol formation, which has implications for air quality and human health .
- Toxicity Assessments : Toxicological assessments indicate that while some cyclohexenes are relatively safe at low concentrations, higher exposure levels can lead to adverse health effects .
Data Table of Biological Activities
属性
CAS 编号 |
651733-59-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
4,5-diethyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3 |
InChI 键 |
RMGOMNMEOOTWLE-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(=C(CC1CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















